
3-(3-Propyl-1,2,4-oxadiazol-5-YL)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Propyl-1,2,4-oxadiazol-5-YL)piperidine, also known as POP, is an organic compound commonly used in scientific experiments due to its unique properties. It has a molecular formula of C10H17N3O and a molecular weight of 195.26 g/mol .
Synthesis Analysis
The synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole, a related compound, has been reported by Srivastava et al. They used manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, obtained from cyclocondensation of arylamidoxamines with n-butanal .Molecular Structure Analysis
The molecular structure of 3-(3-Propyl-1,2,4-oxadiazol-5-YL)piperidine consists of a piperidine ring attached to a 1,2,4-oxadiazole ring via a carbon-carbon bond. The oxadiazole ring further has a propyl group attached to it.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidine derivatives, including 5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole, are crucial in the pharmaceutical industry. They serve as key building blocks for constructing a wide array of drugs due to their presence in over twenty classes of pharmaceuticals . The compound’s structure allows for the synthesis of biologically active molecules that can interact with various biological targets, potentially leading to new therapeutic agents.
Scaffold in Medicinal Chemistry
The core structure of this compound, featuring a piperidine ring linked to an oxadiazole group, is recognized as a valuable scaffold in medicinal chemistry. This foundational structure is used to synthesize novel compounds with potential therapeutic properties, targeting specific receptors or enzymes.
Biological Activity and Pharmacological Applications
The biological activity of piperidine derivatives makes them candidates for the development of drugs with various pharmacological effects. The modifications of the piperidine moiety can lead to compounds with potential activity against a range of diseases .
Synthesis of Heterocyclic Compounds
Heterocyclic compounds play a significant role in drug development. The piperidine ring in 5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole is a common structure in many pharmaceuticals, and its synthesis is a key area of research in organic chemistry .
Chemical Synthesis and Catalysis
Piperidine derivatives are also used in chemical synthesis and catalysis. Their versatile properties make them valuable in various applications, including organic catalysis, where they can act as intermediates or catalysts in chemical reactions.
Material Science
The structural features of piperidine derivatives can be exploited in material science. The compound’s molecular framework can be utilized in the design and synthesis of new materials with specific properties .
Proteomics Research
In proteomics research, piperidine derivatives like 5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole are used to study protein interactions and functions. They can serve as probes or modulators in the investigation of proteomic landscapes .
Advanced Research Applications
The compound is provided to early discovery researchers as part of a collection of unique chemicals, indicating its use in cutting-edge research applications. It may be involved in the exploration of new chemical entities with unknown potential .
Safety and Hazards
Propiedades
IUPAC Name |
5-piperidin-3-yl-3-propyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-4-9-12-10(14-13-9)8-5-3-6-11-7-8/h8,11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMTUNLAPUDTAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CCCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639915 |
Source


|
| Record name | 3-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-3-yl)-3-propyl-1,2,4-oxadiazole | |
CAS RN |
902837-18-7 |
Source


|
| Record name | 3-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

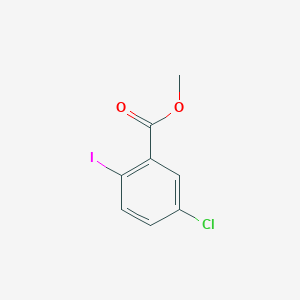


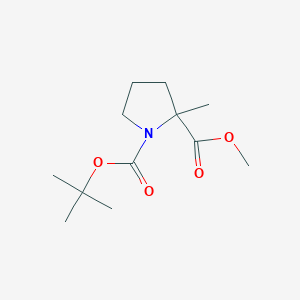
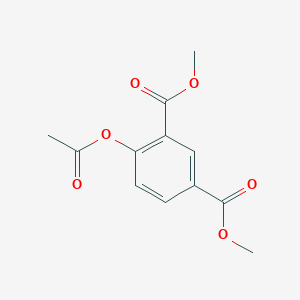

![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)
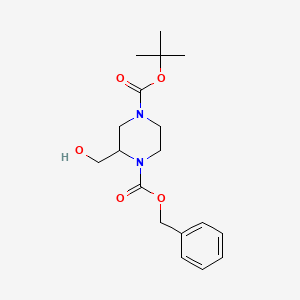
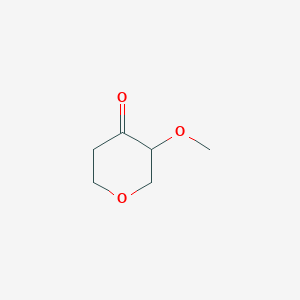
![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)
![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)


